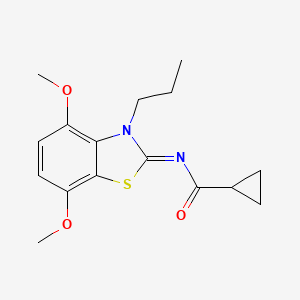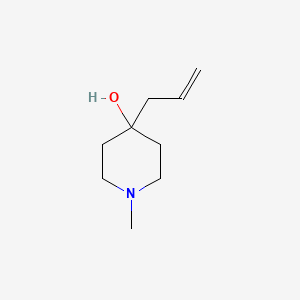
N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTCP is a benzothiazole derivative that has been shown to possess a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.
Scientific Research Applications
Antioxidant and Antibacterial Activities
- A study highlighted the synthesis of N'-arylmethylidene acetohydrazides derivatives with potential antioxidant and antibacterial activities. These compounds, related to the benzothiazole family, were created using a facile method, indicating a promising avenue for developing new antimicrobial agents with added antioxidant properties (Ahmad et al., 2010).
Chemosensors for Cyanide Anions
- Coumarin benzothiazole derivatives were synthesized and demonstrated to act as chemosensors for cyanide anions. These compounds exhibited significant planarity and were able to recognize cyanide anions through a Michael addition reaction, offering a visible color change, which suggests potential applications in environmental monitoring and safety (Wang et al., 2015).
Antimicrobial Activity
- Benzothiazoles have been shown to possess potent antimicrobial properties. Research involving the scaffold of 3-(5,6-dimethoxy-2-oxo-1,3-benzothiazol-3(2H)-yl)propanohydrazide for synthesizing various derivatives demonstrated their effectiveness as antimicrobial agents. This underscores the versatility of benzothiazole derivatives in combating microbial resistance (Abbas et al., 2014).
Analgesic and Anti-Inflammatory Activities
- The synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-acetamide hydrochlorides demonstrated significant analgesic and anti-inflammatory activities. These compounds, through their unique structural modifications, showed comparable or superior effects to common analgesics and anti-inflammatory drugs, indicating their potential in pain management and inflammation treatment (Yusov et al., 2019).
Antitumor Agents
- Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor activities. These compounds showed selective cytotoxicity against tumorigenic cell lines and exhibited significant in vivo inhibitory effects on tumor growth. This suggests their potential application in cancer therapy (Yoshida et al., 2005).
Diuretic Activity
- Biphenyl benzothiazole-2-carboxamide derivatives were synthesized and exhibited promising diuretic activity in vivo. Among these, a specific compound was highlighted as the most promising candidate, indicating the potential utility of benzothiazole derivatives in the development of new diuretic agents (Yar & Ansari, 2009).
properties
IUPAC Name |
N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-9-18-13-11(20-2)7-8-12(21-3)14(13)22-16(18)17-15(19)10-5-6-10/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDALEPSMYKHLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=NC(=O)C3CC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)


![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)
![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)
![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)


![N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2604074.png)
